molecular formula C9H15NO3 B1425729 3-Cyclobutyl-2-acetamidopropanoic acid CAS No. 1468496-27-6

3-Cyclobutyl-2-acetamidopropanoic acid

Cat. No. B1425729
M. Wt: 185.22 g/mol
InChI Key: DRXDVRLDPPYAFI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of CBAA could potentially involve the Suzuki–Miyaura coupling, a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which have been developed for the process, with properties tailored for application under specific coupling conditions .


Chemical Reactions Analysis

The chemical reactions involving CBAA could potentially involve the use of donor–acceptor cyclobutenes, cyclopropenes, and siloxyalkynes induced by Brønsted acid catalysis . These reactions could lead to the formation of highly functionalized benzocyclooctatrienes, benzocycloheptatrienes, and 2-naphthols .

Scientific Research Applications

  • Scientific Field: Organic Chemistry
    • Application : Cyclobutane derivatives and boronic esters are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
    • Methods of Application : The known approaches to the preparation of cyclobutyl boronates include the C–H activation of cyclobutanes, electrocyclization, functionalization of bicyclo [1.1.0]butanes, borylation, and hydrogenation of cyclobutenes . The most frequently used approach is a [2 + 2]-cycloaddition .
    • Results or Outcomes : The development of cyclobutyl boronate chemistry has been substantial over the past decade, owing to the fact that the carbon–boron bond provides an excellent site for functionalization .
  • Scientific Field: Organic Chemistry

    • Application : The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • Methods of Application : The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
    • Results or Outcomes : This method has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals, due to its high efficiency and selectivity .
  • Scientific Field: Organic Chemistry

    • Application : Catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • Methods of Application : The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid by protonolysis .
    • Results or Outcomes : This method has been applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .
  • Scientific Field: Organic Chemistry

    • Application : The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
    • Methods of Application : The broad application of Suzuki–Miyaura coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium(II) complexes .
    • Results or Outcomes : This method has been used extensively in the synthesis of complex organic molecules, including pharmaceuticals, due to its high efficiency and selectivity .
  • Scientific Field: Organic Chemistry

    • Application : Catalytic protodeboronation of pinacol boronic esters allows for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
    • Methods of Application : The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid by protonolysis .
    • Results or Outcomes : This method has been applied to methoxy protected ( )-D8-THC and cholesterol. The protodeboronation was further used in the formal total synthesis of d-®-coniceine and indolizidine 209B .

properties

IUPAC Name

2-acetamido-3-cyclobutylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c1-6(11)10-8(9(12)13)5-7-3-2-4-7/h7-8H,2-5H2,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRXDVRLDPPYAFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CC1CCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyclobutyl-2-acetamidopropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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